molecular formula C13H13NO B13866617 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13866617
M. Wt: 199.25 g/mol
InChI Key: MZWKSUYJJDRWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) fused to a benzofuran moiety. This structure combines the electron-rich benzofuran system, known for its pharmacological relevance in modulating neurotransmitter systems, with the conformational flexibility of the tetrahydropyridine scaffold.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H13NO/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-4,6,9,14H,5,7-8H2

InChI Key

MZWKSUYJJDRWOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C3C=COC3=CC=C2

Origin of Product

United States

Preparation Methods

Organolithium Addition to Pyridine Derivatives

A prominent method involves the addition of organolithium reagents to substituted pyridones, which are precursors to tetrahydropyridine derivatives. For example, benzhydryllithium (generated from diphenylmethane and n-butyllithium in tetrahydrofuran at 0 °C) can be added to N-substituted 2-pyridones at low temperatures (−80 °C) to achieve regioselective C4 addition, yielding C4-functionalized dihydropyridinones that can be further transformed to tetrahydropyridines.

  • Reaction conditions:
    • Generation of benzhydryllithium at 0 °C for 25 minutes
    • Addition to pyridone at −80 °C for 70 minutes in THF
  • Yields: Up to 78% for N-phenyl-substituted 2-pyridones
  • Regioselectivity: Full C4 addition favored by steric effects of substituents such as benzhydryl groups

This approach can be adapted for benzofuran-substituted pyridones, enabling the synthesis of 4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine by subsequent reduction or functional group manipulation steps.

Multi-Component Condensation and Cyclization

Some synthetic schemes involve multi-component reactions where benzofuran aldehydes are condensed with amines and ketones or other carbonyl compounds to form tetrahydropyridine rings in one-pot procedures. For example, condensation of benzofuran-2-carbaldehyde derivatives with amines and 2-methyl-3-butanone under acidic or catalytic conditions followed by cyclization can yield substituted tetrahydropyridines.

Representative Preparation Procedure from Patent Literature

A notable preparation involves the following steps:

Step Reagents & Conditions Outcome & Notes
1 Bromination of 4-trifluoromethylphenol to obtain 4-bromo-3-trifluoromethylphenol, purified by silica gel chromatography Provides a key aryl bromide intermediate
2 Alkylation with allyl ether derivatives, followed by aqueous sodium thiosulfate wash and organic phase purification Yields aryl allyl ethers suitable for further functionalization
3 Reaction of benzylamine with formaldehyde in ethanol, then addition to 2-methyl-3-butanone and hydrochloric acid under reflux for 18 hours Forms an intermediate amine precursor for tetrahydropyridine ring
4 Treatment of intermediate with n-butyllithium and iodomethane at −78 °C, followed by room temperature stirring for 14 hours Functionalizes the nitrogen and completes tetrahydropyridine formation
5 Purification by silica gel chromatography Isolates 1-(tert-butoxycarbonyl)-2-methyl-4-(4,5-difluorobenzofur-7-yl)-1,2,3,6-tetrahydropyridine with yields around 74%

This method highlights the stepwise construction of the tetrahydropyridine ring with benzofuran substitution, emphasizing controlled lithiation and alkylation steps.

Reaction Optimization and Yield Data

Parameter Conditions Yield (%) Notes
Organolithium addition (BzhLi) to N-Ph 2-pyridone 0 °C generation, −80 °C addition, THF solvent 78 High regioselectivity for C4 addition
Use of triflic acid for conversion of addition product 7.5-fold excess, CH3CN solvent, room temperature, 20-24 h 64 Moderate yield for subsequent transformations
Use of TIPSOTf reagent Reflux in acetonitrile, 24 h 27 Lower yield, partial stereoselectivity
Multi-step alkylation/lithiation sequence (patent method) −78 °C lithiation, room temperature alkylation, silica gel purification 74 Efficient for benzofuran-substituted tetrahydropyridines

Summary of Preparation Strategies

Method Key Reagents Reaction Type Advantages Limitations
Organolithium addition to 2-pyridones Benzhydryllithium, THF, low temperature Nucleophilic addition High regioselectivity, good yields Requires low temperature control, moisture sensitive
Multi-component condensation Benzofuran aldehydes, amines, ketones, acid catalysis Condensation and cyclization One-pot, versatile May require extensive purification
Lithiation and alkylation sequence n-Butyllithium, iodomethane, reflux Lithiation and alkylation High functional group tolerance Requires careful temperature control, multiple steps

Research Findings and Considerations

  • The steric bulk of substituents on nitrogen strongly influences regioselectivity in organolithium additions, with bulky groups favoring exclusive C4 substitution.
  • Reaction conditions such as temperature, solvent, and acid catalysts (e.g., triflic acid, phosphoric acid) significantly affect yields and stereoselectivity in downstream transformations.
  • Organomagnesium reagents may lead to side products with multiple benzhydryl groups, indicating the need for careful reagent selection.
  • Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of intermediates and products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or tetrahydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

While the search results do not provide specific applications, data tables, or case studies focusing solely on the compound "4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine", the provided documents do offer some insight into its synthesis, potential uses, and related compounds.

Chemical Information
this compound has the CAS number 13658-18-9 .

Synthesis of Related Compounds
Tetrahydropyridines Substituted and unsubstituted 4-(1 benzopyran-3-yl)-1,2,3,6-tetrahydropyridines can be prepared using methods described in Eur. Pat. Appl. EP 466585 or in Japanese patent JP 2000086603 . Also, other substituted tetrahydropyridines can be prepared using methods based on USA patent US 3678062 .
4-aryl-1,2,3,6-tetrahydro-4-pyridines These can be used to prepare other tetrahydropyridines or hydrogenated over a precious metal catalyst, such as palladium on carbon or platinum oxide, to give the corresponding 4-arylpiperidines .

Potential Applications

  • Serotonin Reuptake Inhibition Compounds with a selective affinity for serotonin receptors may treat conditions such as depression, bipolar disorder, anxiety, obesity, eating disorders, alcoholism, pain, hypertension, ageing, memory loss, sexual dysfunction, psychotic disorders, schizophrenia, gastrointestinal disorders, headache, cardiovascular disorders, smoking cessation, epilepsy, drug abuse and addiction, emesis, Alzheimer's disease, and sleep disorders . The compounds are principally intended for the treatment of depression or anxiety, or disorders with depressive or anxiety symptoms .
  • Antimicrobial Activity Benzofuran derivatives have demonstrated antimicrobial activity .
  • Na+ channel blockers Some 3-amino-1-(5-indanyloxy)-2-propanol derivatives are potent Na+ channel blockers with low affinity for dopamine D2 receptors .

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Neurotoxic Analogs: MPTP and Derivatives

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-studied neurotoxin that induces Parkinsonism via metabolic conversion to MPP+, which selectively destroys dopaminergic neurons. Key differences:

  • Substituent Variation : MPTP contains a phenyl and methyl group at positions 4 and 1, respectively, whereas 4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine replaces the phenyl with benzofuran.
  • Metabolic Fate: MPTP undergoes N-demethylation to PTP (4-phenyl-1,2,3,6-tetrahydropyridine) and aromatic hydroxylation to MPTP-OH, both implicated in toxicity .

Table 1: Neurotoxic Tetrahydropyridines

Compound Substituents Key Activity Metabolic Pathway Reference
MPTP 1-Methyl, 4-phenyl Dopaminergic neurotoxicity N-demethylation, hydroxylation
4-(1-Benzofuran-4-yl)-THP 4-Benzofuran Unknown (structural analog) Likely oxidation of benzofuran

Neuroprotective and Enzyme-Inhibiting Derivatives

Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine (FTEAA):

  • Activity: Dual inhibitor of monoamine oxidase (MAO) A and B, with a puckered tetrahydropyridine ring (puckering amplitude: 0.681 Å) enhancing binding to MAO isoforms .
  • Structural Contrast : FTEAA’s trifluoromethylphenyl groups increase lipophilicity (LogP ~4.5 estimated) compared to the benzofuran analog (LogP ~2.8 for similar compounds, e.g., 4-[3-(methylsulfonyl)phenyl]-THP ). This suggests differences in blood-brain barrier penetration and target engagement.

Benzoylalkyl-Tetrahydropyridines (Sanofi-Aventis):

  • Examples : 1-{2-(3′-chlorobiphenyl-4-yl)-2-oxoethyl}-4-(3-trifluoromethyl-phenyl)-THP.
  • Activity : Neuroprotective agents targeting neuronal degeneration. The trifluoromethyl group enhances metabolic stability and receptor affinity compared to benzofuran, which may offer π-π stacking advantages .

Table 2: Neuroprotective/Enzyme-Inhibiting Analogs

Compound Substituents LogP Key Activity Reference
FTEAA Fluorophenyl, trifluoromethyl ~4.5* MAO-A/B inhibition
Sanofi-Aventis THP Trifluoromethylphenyl ~3.8* Neuroprotection
4-(1-Benzofuran-4-yl)-THP Benzofuran ~2.8† Unknown (predicted CNS activity)

*Estimated; †From analog data in .

1,2,3,6-Tetrahydropyridine (CAS 694-05-3) :

  • Proposed AOEL (Acceptable Occupational Exposure Limit): 0.1 ppm, extrapolated from piperidine data .

1-Benzyl-4-methyl-THP :

  • Use: Laboratory research (non-drug). Safety data emphasize handling precautions due to structural alerts (benzyl group) .

Physicochemical Properties of Key Analogs

Table 3: Physicochemical Comparison

Compound Molecular Weight PSA (Ų) LogP Key Substituents Reference
4-(1-Benzofuran-4-yl)-THP ~213* ~54.5† ~2.8† Benzofuran
4-[3-(Methylsulfonyl)phenyl]-THP 237.08 54.55 2.87 Methylsulfonylphenyl
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-THP 217.26 35.3‡ ~2.1‡ Benzodioxin
MPTP 173.25 12.4 2.1 Phenyl, methyl

*Estimated; †From analog in ; ‡Calculated.

  • Benzodioxin-THP : Lower polar surface area (PSA) than benzofuran-THP, suggesting improved membrane permeability .

Biological Activity

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine (CAS Number: 13658-18-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzofuran moiety linked to a tetrahydropyridine ring. This unique structure contributes to its biological activity.

Molecular Formula

  • Formula : C₁₃H₁₃NO

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
  • Neuroprotective Effects : Studies suggest that it may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties. It has been evaluated against various cancer cell lines with promising results .

The biological effects of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound acts as an inhibitor of AChE and BChE, which are critical in the pathophysiology of AD. By inhibiting these enzymes, it may help reduce the accumulation of neurotoxic amyloid-beta peptides .
  • Cytotoxicity in Cancer Cells : The compound has shown cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of AChE and BChE in vitro; suggested potential for AD treatment.
Showed cytotoxic effects against MCF-7 breast cancer cells with IC50 values indicating potent activity.
Explored structure-activity relationships (SAR) showing that modifications to the benzofuran moiety enhance biological activity.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine?

The synthesis of this compound typically involves multi-step organic reactions, such as coupling benzofuran derivatives with tetrahydropyridine scaffolds. Key steps may include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation.
  • Reductive amination or cyclization to form the tetrahydropyridine ring.
    Characterization employs NMR (1H/13C for structural elucidation), IR spectroscopy (functional group identification), and HPLC (purity assessment ≥95%) . For enantiomeric purity (if applicable), chiral HPLC or polarimetry is recommended.

Q. What safety precautions are required when handling this compound?

Based on structurally related compounds (e.g., (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine), the following GHS classifications apply:

Hazard CategoryCodePrecaution
Acute toxicity (oral)H302Use PPE (gloves, lab coat), avoid ingestion.
Skin irritationH315Wear nitrile gloves; wash skin immediately after exposure.
Eye irritationH319Safety goggles and face shield required.
Respiratory irritationH335Use fume hood or respiratory protection in poorly ventilated areas.
First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies should evaluate:

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
  • Photostability : Exposure to UV-Vis light (e.g., ICH Q1B guidelines).
  • pH sensitivity : Monitor degradation via HPLC in acidic/basic buffers (pH 1–13).
    Related compounds show instability in the presence of strong oxidizers or moisture; store in inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography.
  • Reaction monitoring : Use LC-MS or in-situ NMR to track intermediate formation.
    For example, analogous benzofuran-tetrahydropyridine hybrids achieved 70–85% yields when reaction temperatures were maintained at 60–80°C .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Enantiomeric impurities : Chiral separation (e.g., SFC chromatography) to isolate active enantiomers.
  • Metabolite interference : Perform metabolic stability studies (e.g., liver microsome assays) to identify degradation products .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., CNS targets). ADMET prediction tools (SwissADME, pkCSM) estimate:

  • Lipophilicity (LogP): Optimal range 2–3 for blood-brain barrier penetration.
  • CYP450 inhibition : Risk of drug-drug interactions.
    Experimental validation via PAMPA assays for permeability is advised .

Q. How to design degradation studies to identify major metabolites?

  • Forced degradation : Expose the compound to oxidative (H2O2), hydrolytic (HCl/NaOH), and photolytic conditions.
  • LC-HRMS analysis : Identify degradation products using high-resolution mass spectrometry.
  • Isotope labeling : Track metabolic pathways in in vivo models (e.g., 14C-labeled analogs) .

Data Contradiction Analysis

Q. Conflicting reports on aqueous solubility: How to address this?

Discrepancies may stem from:

  • Polymorphism : Use XRPD to identify crystalline vs. amorphous forms.
  • pH-dependent solubility : Perform solubility assays across physiological pH (1.2–7.4).
    For structurally similar compounds, logS values ranged from –4.5 to –3.2, indicating poor solubility requiring co-solvents (e.g., DMSO) .

Q. How to validate enantioselective synthesis claims?

  • Chiral stationary phase HPLC : Compare retention times with racemic mixtures.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration.
  • X-ray crystallography : Resolve crystal structures of enantiomers (if crystallizable) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify benzofuran substituents (e.g., electron-withdrawing groups) and evaluate activity changes.
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity.
  • Fragment-based screening : Identify critical pharmacophores via SPR or ITC binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.